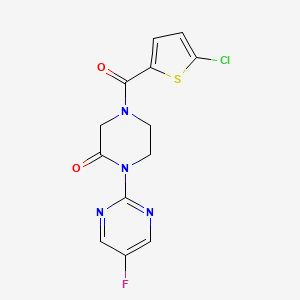
4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCT018159 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of CCT018159 involves its inhibition of protein kinases, which play a crucial role in various cellular processes. Specifically, CCT018159 has been shown to bind to the ATP-binding site of PAK4, thereby preventing its activation and subsequent downstream signaling. This inhibition of PAK4 has been found to result in decreased cell migration and invasion, making CCT018159 a potential anti-cancer agent.
Biochemical and Physiological Effects:
CCT018159 has been found to exhibit potent inhibitory activity against several protein kinases, including PAK4 and hepatitis C virus replication. This property of CCT018159 has been found to have significant biochemical and physiological effects, including decreased cell migration and invasion, as well as inhibition of viral replication. Additionally, CCT018159 has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CCT018159 for laboratory experiments is its high degree of purity, which makes it readily available for scientific research. Additionally, the potent inhibitory activity of CCT018159 against protein kinases makes it a promising candidate for the development of anti-cancer drugs and therapeutic agents for the treatment of hepatitis C. However, one of the limitations of CCT018159 is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of CCT018159. One potential direction is the further exploration of its potential as an anti-cancer agent. Specifically, more research is needed to determine the efficacy of CCT018159 in the treatment of various types of cancer. Additionally, further studies are needed to determine the potential of CCT018159 as a therapeutic agent for the treatment of hepatitis C. Finally, more research is needed to determine the potential toxicity of CCT018159 and its limitations for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of CCT018159 involves the reaction between 5-chlorothiophene-2-carbonyl chloride and 1-(5-fluoropyrimidin-2-yl)piperazine in the presence of a base. The resulting compound is then purified using column chromatography to obtain a white solid with a high degree of purity. The synthesis of CCT018159 has been optimized to produce high yields of the compound, making it readily available for scientific research.
Applications De Recherche Scientifique
CCT018159 has been studied extensively for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several protein kinases, including PAK4, which is a key regulator of cell migration and invasion. This property of CCT018159 makes it a promising candidate for the development of anti-cancer drugs. Additionally, CCT018159 has been shown to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.
Propriétés
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O2S/c14-10-2-1-9(22-10)12(21)18-3-4-19(11(20)7-18)13-16-5-8(15)6-17-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRJDQIGZHRZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(S2)Cl)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
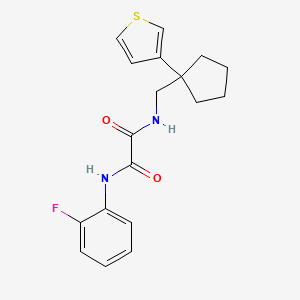
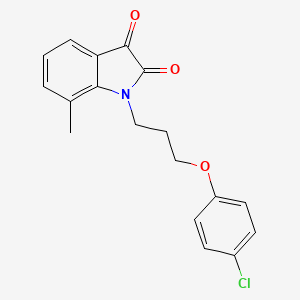
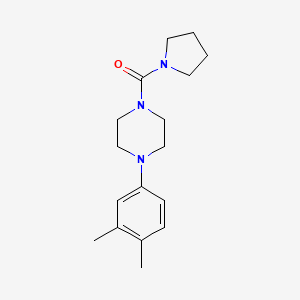
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2738002.png)
![8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2738003.png)
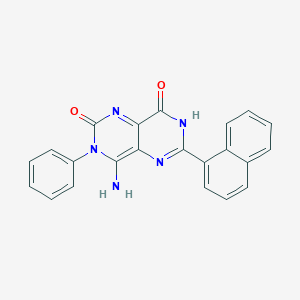
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
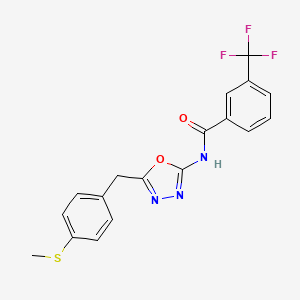
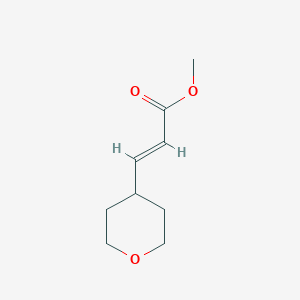
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)
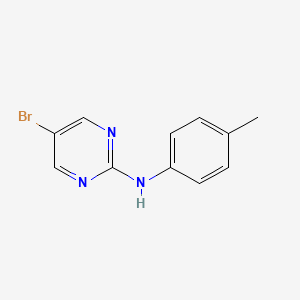
![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)
